N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

Descripción general

Descripción

“N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is a perylene derivative that is used as a thermally stable material in the development of an n-type semiconductor device . It is used extensively as an industrial pigment and in chemical research . It also finds applications as a tunable laser dye, light-harvesting material, transistor, molecular switch, solar cell, and optoelectronic device .

Molecular Structure Analysis

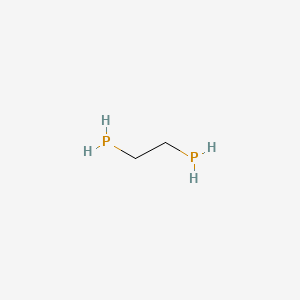

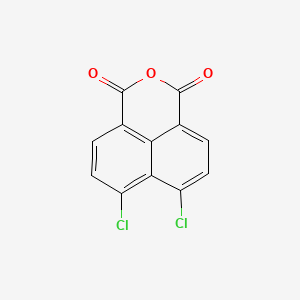

The molecular structure of “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is complex and involves a perylene core . The energy band dispersion relation for this compound is obtained by applying the one-dimensional (1D) tight binding theory to the HOMO of the perylene core .Chemical Reactions Analysis

The chemical reactions involving “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” are complex and involve charge injection mechanisms. These mechanisms are supported by thermionic emission at low drain-source voltage while Fowler-Nordheim tunneling is the main injection mechanism at a drain to source voltage exceeding the transistor turn-on voltage .Physical And Chemical Properties Analysis

“N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” is a dark yellow-red to black solid . It has a high melting point of over 300°C . It is soluble in toluene .Aplicaciones Científicas De Investigación

Organic Field-Effect Transistors (OFETs)

PTCDI-C13 is utilized in the development of OFETs . These transistors are pivotal in the creation of low-cost, flexible electronic devices. The compound’s high thermal stability and semiconducting properties make it an excellent choice for the active layer in OFETs, which are used in applications like display technology and sensor arrays .

Photovoltaic Cells

In the realm of renewable energy, PTCDI-C13 finds application in photovoltaic cells . Its strong absorption in the visible spectrum and ability to form stable electron-accepting layers contribute to the efficiency of organic solar cells. This compound helps in creating thin-film solar cells that are more flexible and less expensive than traditional silicon-based cells .

Thermoelectric Materials

PTCDI-C13 is researched for its potential in thermoelectric materials . These materials convert temperature differences directly into electrical voltage, and vice versa. The compound’s molecular structure can be tailored to improve its thermoelectric properties, which is beneficial for power generation and refrigeration applications .

Energy Storage Devices

In the field of energy storage, PTCDI-C13 is being explored for use in batteries . Its electrochemical properties may lead to the development of batteries with higher capacities and longer life cycles, which are crucial for the advancement of portable electronics and electric vehicles .

Photocatalysis

PTCDI-C13 has applications in photocatalysis , particularly in water purification and solar fuel production. Its photophysical properties enable it to act as a catalyst under light irradiation, breaking down pollutants in water or converting CO2 into useful fuels .

Chemosensing

The compound is also significant in the development of chemosensors . PTCDI-C13 can be engineered to detect specific chemical substances, making it valuable for environmental monitoring, medical diagnostics, and security applications .

Optoelectronic Devices

Due to its excellent optical properties, PTCDI-C13 is used in various optoelectronic devices . These include light-emitting diodes (LEDs), laser dyes, and other components that require materials with stable light-absorption and emission characteristics .

Molecular Electronics

Lastly, PTCDI-C13’s potential in molecular electronics is being investigated. Its ability to act as a molecular switch or component in molecular circuits could lead to the miniaturization of electronic devices beyond the limits of traditional semiconductor technologies .

Mecanismo De Acción

The mechanism of action of “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” involves charge injection in Vertical Organic Field Effect Transistor structures (VOFETs) with n-type organic material . The quality of the interface between the metal and the semiconductor material is analyzed using a displacement current measurement technique .

Direcciones Futuras

The future directions of “N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide” involve its use in the development of high mobility n-type thin-film transistors . It has been demonstrated that these transistors exhibit high field-effect electron mobility by just annealing at an adequate temperature after the transistor fabrications .

Propiedades

IUPAC Name |

7,18-di(tridecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAZCFDCJHGAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301130596 | |

| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

755.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide | |

CAS RN |

95689-92-2 | |

| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95689-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-ditridecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)